molecular formula C11H11ClN2OS B023267 (3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride CAS No. 61167-19-9

(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride

Cat. No.: B023267
CAS No.: 61167-19-9
M. Wt: 254.74 g/mol
InChI Key: YGKYNZQJYDDBQJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-diaminophenyl)-(2-thienyl)methanone monohydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-diaminobenzophenone and 2-thiophenecarboxaldehyde.

    Condensation Reaction: The 3,4-diaminobenzophenone is reacted with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the desired (3,4-diaminophenyl)-(2-thienyl)methanone.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the monohydrochloride salt, which is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino groups are converted to nitro groups or other oxidized forms.

    Reduction: The compound can also be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles are used for substitution reactions.

Major Products:

    Oxidation Products: Nitro derivatives, quinones, and other oxidized compounds.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Halogenated, alkylated, and other substituted compounds.

Scientific Research Applications

(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,4-diaminophenyl)-(2-thienyl)methanone monohydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its observed biological activities.

Comparison with Similar Compounds

    (3,4-Diaminophenyl)phenylmethanone: This compound has a similar structure but lacks the thienyl group, which may result in different chemical and biological properties.

    (3,4-Diaminophenyl)(4-fluorophenyl)methanone: This compound contains a fluorine atom instead of the thienyl group, which can influence its reactivity and interactions with biological targets.

    4,4’-Diaminobenzophenone: This compound has amino groups at the 4 and 4’ positions, leading to different chemical behavior and applications.

Uniqueness: The presence of the thienyl group in (3,4-diaminophenyl)-(2-thienyl)methanone monohydrochloride imparts unique electronic and steric properties, which can influence its reactivity, solubility, and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,4-diaminophenyl)-thiophen-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS.ClH/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10;/h1-6H,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKYNZQJYDDBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61167-19-9
Record name Methanone, (3,4-diaminophenyl)-2-thienyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61167-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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